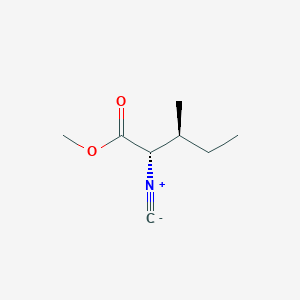
Methyl (2S,3S)-2-isocyano-3-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3S)-2-isocyano-3-methylpentanoate is a chemical compound that has garnered attention in scientific research due to its potential as a building block for the synthesis of various molecules.
Wissenschaftliche Forschungsanwendungen
Hormonal Regulation and Chitin Synthesis
Research has shown the relevance of methyl (2S,3S)-2-isocyano-3-methylpentanoate in hormonal regulation and chitin synthesis in epithelial cells. A study by Baumeister et al. (1992) identified this compound as a key player in these biological processes, especially in the context of invertebrates like Chironomus tentans (Baumeister, Ludwig, & Spindler-Barth, 1992).
Directed Homogeneous Hydrogenation
Another significant application is in the field of homogeneous hydrogenation, as studied by Brown, Evans, and James (2003). They explored the hydrogenation process involving this compound, which is crucial in organic synthesis (Brown, Evans, & James, 2003).
Isomerization Studies
The compound also plays a role in isomerization studies, as seen in the work of Corolleur et al. (1972), where the isomerization of labeled hexanes on platinum-alumina catalysts was examined. This study provides insights into the mechanisms of hydrocarbon rearrangement, relevant in petrochemical industries (Corolleur, Simone Corolleur, & Gault, 1972).
Microbial Production of Biofuels
Cann and Liao (2009) highlighted the potential of using this compound in biofuel production. Their research on engineered microorganisms indicates the possibility of synthesizing pentanol isomers, which could be vital for sustainable energy solutions (Cann & Liao, 2009).
Synthesis of Amino Acids
Jefford and McNulty (1994) described a practical synthesis method for (2S, 3R)-3-amino-2-methylpentanoic acid, starting from L-aspartic acid. This synthesis process is important in the production of certain amino acids used in pharmaceutical and biochemical applications (Jefford & McNulty, 1994).
Crystal Structure Studies
Research by Curland, Meirzadeh, and Diskin‐Posner (2018) on the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, closely related to this compound, helps in understanding the structural aspects of this compound, which is significant in material science and crystallography (Curland, Meirzadeh, & Diskin‐Posner, 2018).
Eigenschaften
IUPAC Name |
methyl (2S,3S)-2-isocyano-3-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCFKAFLLZZPE-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882980.png)

![N-{4-[2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]phenyl}-2-furamide](/img/structure/B2882983.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2882987.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2882989.png)


![7-(4-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2882992.png)


![5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2883001.png)